molecular formula C19H15N B084643 10-Phenyl-9,10-dihydroacridine CAS No. 10336-24-0

10-Phenyl-9,10-dihydroacridine

カタログ番号 B084643
CAS番号: 10336-24-0
分子量: 257.3 g/mol
InChIキー: OJKQAHDVVFZGLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Phenyl-9,10-dihydroacridine (PDHA) is a heterocyclic compound that has been the subject of much scientific research due to its potential use in various fields, including medicinal chemistry and materials science. PDHA is a tricyclic molecule that contains a nitrogen atom and a phenyl group.

作用機序

The mechanism of action of 10-Phenyl-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
10-Phenyl-9,10-dihydroacridine has been shown to have various biochemical and physiological effects. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been shown to exhibit good thermal and photophysical properties, which make it a potential component of OLEDs.

実験室実験の利点と制限

10-Phenyl-9,10-dihydroacridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Another advantage is that it exhibits good thermal and photophysical properties, which make it a potential component of OLEDs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.

将来の方向性

There are several future directions for research on 10-Phenyl-9,10-dihydroacridine. One direction is to further investigate its potential as an anticancer agent, particularly in animal models and clinical trials. Another direction is to further investigate its potential as a treatment for Alzheimer's disease, particularly in animal models and clinical trials. A third direction is to further investigate its potential as a component of OLEDs, particularly in the development of new OLED materials and devices. Finally, a fourth direction is to further investigate its mechanism of action, particularly in relation to its inhibition of enzymes and signaling pathways.

科学的研究の応用

10-Phenyl-9,10-dihydroacridine has been the subject of much scientific research due to its potential use in various fields. In medicinal chemistry, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 10-Phenyl-9,10-dihydroacridine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential component of organic light-emitting diodes (OLEDs), as it has been shown to exhibit good thermal and photophysical properties.

特性

CAS番号

10336-24-0

製品名

10-Phenyl-9,10-dihydroacridine

分子式

C19H15N

分子量

257.3 g/mol

IUPAC名

10-phenyl-9H-acridine

InChI

InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2

InChIキー

OJKQAHDVVFZGLX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

正規SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

同義語

9,10-Dihydro-10-phenylacridine

製品の起源

United States

Synthesis routes and methods

Procedure details

18.12 g of acridan (0.10 mol), 17.30 g of bromobenzene (0.11 mol), 14.40 g of sodium t-butoxide (0.15 mol), 1.12 g of Pd(OAc)2 (5 mmol), and 0.81 g of tri-t-butylphosphine (4 mmol) were taken up in 100 mL of dry toluene and this reaction mixture was allowed to stir under inert atmosphere. The exothermic reaction heated to reflux, then cooled to room temperature and was allowed to stir for 1 h. TLC analysis showed the reaction had gone to completion, so the reaction mixture was passed through a short plug of silica gel, which was subsequently washed with 1 L of CH2Cl2. The filtrate was concentrated to dryness and purified by column chromatography to afford 25.21 g of the N-phenylacridan (98.0%).
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.12 g
Type
catalyst
Reaction Step Five
Quantity
0.81 g
Type
catalyst
Reaction Step Six
Yield
98%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。